Rifabutin-d7

Bioanalysis Isotope Dilution Mass Spectrometry Method Validation

Quantifying rifabutin in complex biological matrices like plasma or breast milk often introduces significant analytical error from ion suppression. Rifabutin-d7 solves this as a chemically identical internal standard with a +7 Da mass shift, ensuring co-elution and identical matrix effects for uncompromised assay precision. - Enables CV < 15% precision in clinical TDM methods for managing rifabutin's narrow therapeutic window. - Validated for use with challenging high-lipid matrices, achieving 76.7-99.1% analyte recovery in breast milk. - ISO17034-certified standard, characterized for full traceability, satisfying FDA Bioanalytical Method Validation guidance.

Molecular Formula C46H62N4O11
Molecular Weight 854.0 g/mol
Cat. No. B12421489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifabutin-d7
Molecular FormulaC46H62N4O11
Molecular Weight854.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C
InChIInChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1/i1D3,2D3,22D
InChIKeyZWBTYMGEBZUQTK-NJTKEUPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifabutin-d7 Deuterated Internal Standard


Rifabutin-d7 is a stable, isotopically labeled analog of the semi-synthetic ansamycin antibiotic rifabutin, characterized by the precise substitution of seven hydrogen atoms with deuterium . With a molecular formula of C₄₆H₅₅D₇N₄O₁₁ and a molecular weight of 854.05 g/mol, it is chemically identical to the parent drug but possesses a distinct mass profile . Its primary function is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate and precise quantification of rifabutin in complex biological matrices [1]. This compound is essential for ensuring data integrity in therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies, where its use directly addresses challenges of matrix-induced ion suppression or enhancement [2].

Why Rifabutin-d7 Cannot Be Substituted


In quantitative LC-MS/MS, substituting a stable isotope-labeled internal standard like Rifabutin-d7 with its unlabeled counterpart (rifabutin) or a structurally similar analog introduces significant analytical error. The fundamental role of an internal standard is to control for variability in sample preparation, extraction efficiency, and, critically, matrix-induced ion suppression or enhancement [1]. Rifabutin-d7, being chemically identical to the analyte except for a mass shift of +7 Da, co-elutes with rifabutin and experiences identical matrix effects, thereby normalizing the analyte's response [2]. In contrast, unlabeled rifabutin is the analyte itself and cannot serve this corrective function, while a non-deuterated structural analog would exhibit different chromatographic retention and ionization behavior, leading to inaccurate quantification and compromised assay precision .

Rifabutin-d7 Comparative Evidence


Isotopic Purity Comparison

In a validated LC-MS/MS method for quantifying TB drugs in human breast milk, Rifabutin-d7 was employed with a documented isotopic purity of 97.2% [1]. This is directly compared to the metabolite internal standard, deacetyl rifabutin-d7, which had a purity of 98.5% in the same study [1]. The difference of 1.3 percentage points is quantifiable and underscores the necessity of confirming specific lot purity for accurate calibration.

Bioanalysis Isotope Dilution Mass Spectrometry Method Validation

Mass Spectrometric Differentiation

The primary functional differentiator is the +7 Da mass shift relative to unlabeled rifabutin. This is evidenced by the specific selected reaction monitoring (SRM) transitions: Rifabutin-d7 uses the transition m/z 855.5 → 823.6, whereas unlabeled rifabutin is quantified using m/z 847.5 → 815.5 [1]. Both transitions share a common collision energy (85) and declustering potential (106), confirming similar fragmentation patterns, which is essential for a valid internal standard [1].

Tandem Mass Spectrometry LC-MS/MS Quantitative Analysis

Molecular Weight Comparison

Rifabutin-d7 (C₄₆H₅₅D₇N₄O₁₁) has a calculated molecular weight of 854.05 g/mol . Its close analog, Rifabutin-d6 (C₄₆H₅₆D₆N₄O₁₁), has a molecular weight of 853.04 g/mol [1]. The +1 Da mass difference between these two deuterated forms results from the incorporation of one additional deuterium atom in the d7 analog. This may be relevant in certain multi-analyte assays where mass resolution is a critical parameter.

Stable Isotope Labeling Chemical Synthesis Analytical Chemistry

Method Implementation vs. Generic Approach

The use of stable isotope-labeled internal standards like Rifabutin-d7 is a hallmark of robust bioanalytical method validation. A multiplexed LC-MS/MS method for 15 anti-TB drugs, including rifabutin, demonstrated that the use of such internal standards resulted in intra- and inter-assay precision (CV) < 15% over the validated ranges [1]. This class-level inference highlights that methods employing deuterated internal standards consistently meet stringent FDA bioanalytical method validation guidelines, a feat not reliably achieved with non-isotopically labeled standards due to matrix effect variability [2].

Therapeutic Drug Monitoring Bioanalytical Method Validation LC-MS/MS

Regulatory Compliance

Rifabutin-d7 is offered as a fully characterized reference standard, compliant with ISO17034 guidelines and manufactured for traceability against pharmacopeial standards such as USP or EP [1]. While unlabeled rifabutin reference standards exist, the deuterated analog is specifically intended for use as an internal standard in quantitative LC-MS or GC-MS methods, a distinction in application and regulatory qualification that unlabeled standards do not fulfill [2].

Quality Control Analytical Method Validation Pharmaceutical Analysis

Rifabutin-d7 Validated Applications


TDM in TB and MAC Infections

Rifabutin-d7 is an indispensable tool in clinical TDM for patients undergoing treatment for tuberculosis or Mycobacterium avium complex (MAC) infections. The compound's use as an internal standard in validated LC-MS/MS methods ensures the accurate quantification of rifabutin plasma levels [1]. This precision is critical for managing the narrow therapeutic window of rifabutin, optimizing efficacy while mitigating dose-related toxicities, including uveitis, arthralgia, and neutropenia [2]. The CV < 15% precision demonstrated in such methods [3] provides clinicians with the confidence needed to make informed dose adjustments.

Bioanalysis in Human Breast Milk

The unique matrix challenges of human breast milk, including high lipid content, necessitate the use of a robust internal standard like Rifabutin-d7. In a validated assay designed to quantify TB drug transfer into breast milk, Rifabutin-d7 was used to achieve a precise calibration range of 0.0150–1.50 µg/mL for rifabutin [1]. The method demonstrated a mean regression precision (CV) of 1.0-2.8% and an average analyte recovery of 76.7-99.1% across multiple breast milk lots, proving that the internal standard effectively controls for matrix effects in this challenging biological fluid [1]. This application is essential for assessing infant drug exposure and safety.

Drug-Drug Interactions in TB Regimens

Rifabutin is frequently co-administered with other anti-TB agents like bedaquiline, isoniazid, and pyrazinamide, or with antiretroviral therapies. Rifabutin-d7 is a key reagent in validated LC-MS/MS methods designed to simultaneously quantify multiple analytes and their metabolites in a single sample [1]. For instance, a method for the concurrent determination of bedaquiline and rifabutin in human plasma utilizes Rifabutin-d7 to achieve negligible matrix effects and precise quantification, enabling robust assessment of potential pharmacokinetic drug-drug interactions [2]. This is vital for optimizing complex combination therapies in MDR/XDR-TB.

Regulated Bioanalysis Method Validation

In pharmaceutical research and development, Rifabutin-d7 serves as a traceable reference standard for developing and validating quantitative bioanalytical methods. Its availability as an ISO17034-certified standard with full characterization and traceability to pharmacopeial monographs (USP/EP) [1] makes it a preferred choice for quality-controlled laboratories. Its use is explicitly intended to satisfy the stringent accuracy and precision requirements of regulatory guidance documents (e.g., FDA Bioanalytical Method Validation) [2]. Procuring this specific standard directly supports a laboratory's ability to generate defensible data for regulatory submissions.

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